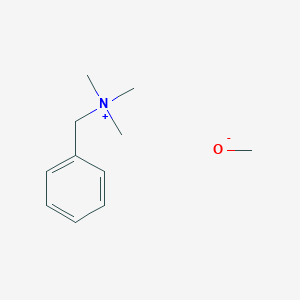
Erbon
描述
Erbon, as referred to in the provided papers, appears to be a shorthand for various erbium (Er) compounds and not a single specific substance. The papers discuss different erbium compounds, such as erbium borohydride (Er(BH4)3), erbium-substituted cobalt-rich ferrite (Co1.1Fe1.9−xErxO4), and Y3NbO7:Er. These compounds are of interest due to their unique properties and potential applications in areas such as hydrogen storage, magnetic and magnetostrictive devices, and luminescence .
Synthesis Analysis
The synthesis of erbium compounds involves various methods. Erbium borohydride (Er(BH4)3) is synthesized through mechanochemical processing from lithium borohydride (LiBH4) and erbium chloride (ErCl3) . The erbium-substituted cobalt-rich ferrite is produced using the sol-gel auto-combustion method, which allows for the incorporation of erbium ions into the cobalt ferrite lattice . Y3NbO7:Er powders are synthesized with the aid of Li2SO4 flux, a process that leads to the doping of the host lattice with erbium ions .
Molecular Structure Analysis
The molecular structures of the synthesized erbium compounds are characterized using various techniques. Er(BH4)3 presents a primitive cubic structure and undergoes a reversible structural transformation upon heating . The crystal structure of Er5(BO3)2F9 is determined using single-crystal X-ray diffraction, revealing its isotypic nature to Yb5(BO3)2F9 . The erbium-substituted cobalt-rich ferrite retains the spinel cubic lattice structure up to a certain level of erbium substitution, beyond which a secondary orthoferrite phase begins to form .
Chemical Reactions Analysis
The chemical reactions of erbium compounds include thermal decomposition and hydrogen storage behavior. Er(BH4)3 starts decomposing at 230°C, releasing hydrogen and forming various compounds such as ErH2 and ErB4 . The erbium-substituted cobalt-rich ferrite undergoes changes in its magnetic properties due to the substitution, affecting the superexchange interaction and Curie temperature .
Physical and Chemical Properties Analysis
The physical and chemical properties of erbium compounds are diverse and depend on their specific molecular structure. Er(BH4)3 exhibits hydrogen storage capabilities and a reversible hydrogen absorption under certain conditions . The erbium-substituted cobalt-rich ferrite shows a decrease in magnetization and an increase in coercivity with erbium content, along with notable magnetostrictive properties . Y3NbO7:Er demonstrates luminescent properties, with the efficiency of up-conversion and the dominance of certain luminescent bands varying with the concentration of erbium .
科学研究应用
欧洲研究理事会卓越和领导力在性别视角下的演变
(Bautista-Puig,García-Zorita和Mauleón,2019):本文讨论了欧洲研究理事会在资助科学研究方面的作用,重点关注资助奖励和科学领导职位的性别平衡(Bautista-Puig et al., 2019)。
科学与技术(Russell,1972):这篇来自佛罗里达大学工程研究中心的论文强调了为工程本科生提供跨学科研究经验的重要性,重点关注NSF粒子科学与技术工程研究中心(Russell, 1972)。
骨干光通信网络灾难生存分析的网络和风险建模(Agrawal,Bhatia和Prakash,2019):这项研究提出了一种名为ERBON(地震风险和骨干光网络)的随机模型,用于评估地震对光网络的影响,如果“Erbon”在这个背景下指的是一种技术或模型,这可能是相关的(Agrawal et al., 2019)。
迈向模式2?基于证据的政策制定和德国教育研究条件的变化(Zapp和Powell,2017):本文分析了德国教育研究的变化,可能提供关于研究和政策制定的更广泛趋势的见解,这可能间接与您的查询相关(Zapp & Powell, 2017)。
电流变黏性材料的工程应用(Coulter,Weiss和Carlson,1993):本文总结了电流变黏性(ER)材料的研究和开发,如果“Erbon”与这个领域相关,这可能是相关的(Coulter et al., 1993)。
属性
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl5O3/c1-11(15,16)10(17)19-3-2-18-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHZPJNVPCAUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOC1=CC(=C(C=C1Cl)Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037543 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Technical product: Dark brown solid; [HSDB] | |
| Record name | Erbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
161-164 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, ALCOHOL, KEROSENE, XYLENE; INSOL IN WATER | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.47 @ 20 °C/20 °C, DENSITY: 1.55 @ 50 °C/4 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000549 [mmHg], LOW | |
| Record name | Erbon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5109 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Erbon | |
Color/Form |
WHITE SOLID, CRYSTALS | |
CAS RN |
136-25-4 | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbon [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERBON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6R86856G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
49-50 °C | |
| Record name | ERBON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1707 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Erbon, and what is its intended use?
A1: Erbon, chemically known as 2-(2,4,5-trichlorophenoxy)ethyl 2,2-dichloropropionate, was developed as a herbicide. [, , ] While its use has declined, understanding its properties remains relevant for environmental monitoring and toxicology.
Q2: Are there analytical methods to detect Erbon in different matrices?
A2: Yes, gas chromatography has been employed to determine Erbon levels in both its herbicide formulation and biological materials. [, ] This technique allows for the separation and quantification of Erbon, even in complex mixtures.
Q3: What research exists on the metabolic fate of Erbon?
A3: Studies have investigated the metabolism and residue deposition of Erbon in sheep. [] These investigations provide insights into how the compound is processed within a living organism, which is crucial for understanding its potential environmental and toxicological impacts.
Q4: Does Erbon impact plant growth, and how was this studied?
A4: While Erbon was intended as a herbicide, a research paper mentions its impact on plant growth within the context of soil moisture studies. [] The research focuses on estimating soil moisture for field studies and briefly notes the use of Erbon as a treatment alongside observations of plant growth in treated and untreated areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)





![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)





![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)